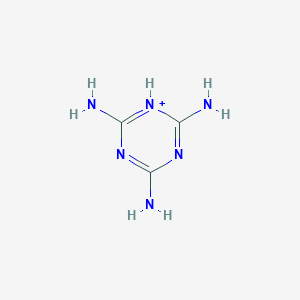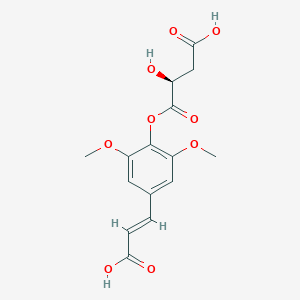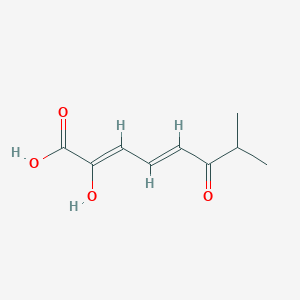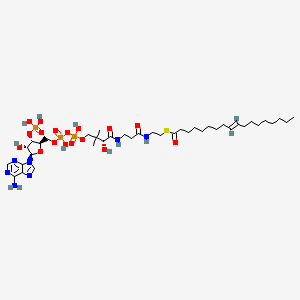
trans-9-octadecenoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-9-octadecenoyl-CoA is an octadecenoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-9-octadecenoic acid. It is a conjugate acid of a trans-9-octadecenoyl-CoA(4-).
Applications De Recherche Scientifique
Metabolic Pathways and Beta-Oxidation
- Leaky Beta-Oxidation: A study by Yu et al. (2004) explored the beta-oxidation of elaidic acid, oleic acid, and stearic acid in rat mitochondria. They found that with elaidoyl-CoA (a trans-fatty acid similar to trans-9-octadecenoyl-CoA), a metabolite identified as 5-trans-tetradecenoyl-CoA accumulated. This study sheds light on how trans-fatty acids like trans-9-octadecenoyl-CoA are metabolized differently than their cis counterparts in the mitochondrial matrix.
- Oleamide Synthesizing Activity: Driscoll et al. (2007) researched oleamide synthesis in rat tissues using oleoyl-CoA (similar to trans-9-octadecenoyl-CoA). Their findings Driscoll et al. (2007) suggest that oleamide, a signaling molecule potentially linked to sleep regulation and pain perception, could be synthesized from similar compounds like trans-9-octadecenoyl-CoA.
Enzymatic Activity and Fatty Acid Metabolism
- Inhibition of Stearoyl-CoA Desaturase: Park et al. (2000) studied how trans-10, cis-12 conjugated linoleic acid and its derivatives inhibit stearoyl-CoA desaturase Park et al. (2000). This enzyme is crucial in fatty acid metabolism, indicating that compounds like trans-9-octadecenoyl-CoA may play a role in regulating lipid synthesis and metabolism.
Biohydrogenation and Fatty Acid Processing
- Biohydrogenation of Linoleic Acid: Kepler et al. (1966) investigated the biohydrogenation of linoleic acid, producing various trans-octadecenoic acids Kepler et al. (1966). This research is relevant to understanding how trans-9-octadecenoyl-CoA might be involved in similar biohydrogenation processes in biological systems.
Enzyme Specificity and Lipid Isomerization
- Fatty Acid Isomerase Specificity: Okuyama et al. (1997) studied a 9-hexadecenoic acid cis-trans isomerase, revealing specificity for the position of the double bond and chain length of fatty acids Okuyama et al. (1997). This has implications for understanding enzymes that may act on trans-9-octadecenoyl-CoA.
Fatty Acid Elongation and Peroxisomal Activities
- Peroxisomal Trans-2-Enoyl-CoA Reductase: Piórkowska et al. (2017) studied the role of peroxisomal trans-2-enoyl-CoA reductase, which is involved in fatty acid elongation Piórkowska et al. (2017). Understanding this enzyme helps to elucidate the metabolic pathways involving trans-9-octadecenoyl-CoA in various tissues.
Radiometric Assay and Wax Ester Biosynthesis
- Radiometric Assay for Acyl-CoA: Garver et al. (1992) developed a radiometric assay for acyl-CoA:alcohol transacylase, crucial for storage liquid wax ester biosynthesis Garver et al. (1992). This assay could be applicable for studying enzymes that interact with trans-9-octadecenoyl-CoA in lipid biosynthesis pathways.
Propriétés
Nom du produit |
trans-9-octadecenoyl-CoA |
|---|---|
Formule moléculaire |
C39H68N7O17P3S |
Poids moléculaire |
1032 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-octadec-9-enethioate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b12-11+/t28-,32-,33-,34+,38-/m1/s1 |
Clé InChI |
XDUHQPOXLUAVEE-MBEFLBOUSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



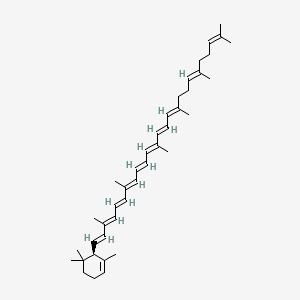

![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B1240384.png)
![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one;hydrochloride](/img/structure/B1240386.png)

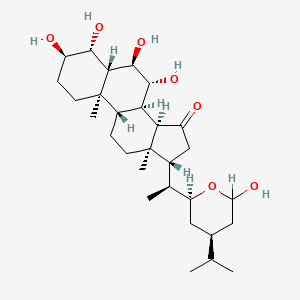
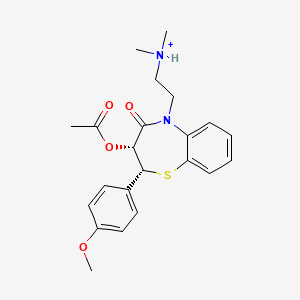

![2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1240395.png)
![1-methyl-4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidinium](/img/structure/B1240397.png)
